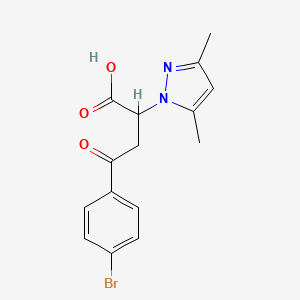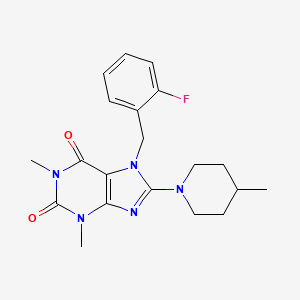
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a bromophenyl group, a dimethylpyrazolyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate bromophenyl derivative under acidic or basic conditions.
Coupling reaction: The pyrazole derivative is then coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 4-(4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 4-(4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid
Uniqueness
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where higher reactivity is desired.
Properties
Molecular Formula |
C15H15BrN2O3 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H15BrN2O3/c1-9-7-10(2)18(17-9)13(15(20)21)8-14(19)11-3-5-12(16)6-4-11/h3-7,13H,8H2,1-2H3,(H,20,21) |
InChI Key |
VZEQSJUMCHJWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-1-{1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B11571881.png)
![3-[(3-nitrophenyl)amino]isoquinolin-1(2H)-one](/img/structure/B11571887.png)
![3-({3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11571893.png)
![1,3-dimethyl-7-(2-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11571894.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11571908.png)
![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11571918.png)
![2-Benzyl-7-bromo-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571919.png)


![(3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11571940.png)
![2-(4-Ethoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11571943.png)
![4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B11571965.png)
![1,4,5,7-tetramethyl-6-[5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B11571967.png)
![3-amino-N-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11571968.png)
